REACTION_CXSMILES
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[C:1]1([CH2:7][C:8](=[O:10])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>>[CH3:13][N:14]([CH3:16])[CH:15]=[C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8](=[O:10])[CH3:9]
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Name
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Quantity
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13.4 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)CC(C)=O
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Name
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Quantity
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13 g
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Type
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reactant
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Smiles
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COC(N(C)C)OC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated at 90°-95° C. on a steam bath for about 21/2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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A crude oil was produced which
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Type
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CUSTOM
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Details
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was then chromatographed on 600 ml of silica gel
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Type
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CUSTOM
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Details
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crystallized
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Name
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|
Type
|
|
Smiles
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CN(C=C(C(C)=O)C1=CC=CC=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |